molecular formula C10H20O8 B12662473 2-(2-Hydroxyethoxy)ethyl D-glucopyranoside CAS No. 83846-90-6

2-(2-Hydroxyethoxy)ethyl D-glucopyranoside

Cat. No.: B12662473
CAS No.: 83846-90-6
M. Wt: 268.26 g/mol
InChI Key: DFVFAJRQBLQACP-ZKZCYXTQSA-N
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Description

2-(2-Hydroxyethoxy)ethyl D-glucopyranoside: is a chemical compound with the molecular formula C10H20O8 and a molecular weight of 268.26 g/mol . It is characterized by the presence of a glucopyranoside moiety linked to a hydroxyethoxyethyl group. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethoxy)ethyl D-glucopyranoside typically involves the reaction of D-glucose with ethylene glycol under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the glycosidic bond . The process can be summarized as follows:

    Starting Materials: D-glucose and ethylene glycol.

    Catalyst: Acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

    Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) to promote the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix D-glucose and ethylene glycol with the catalyst.

    Continuous Monitoring: The reaction conditions are continuously monitored to ensure optimal yield and purity.

    Separation and Purification: Industrial-scale separation techniques, such as distillation and crystallization, are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)ethyl D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of glucuronic acid derivatives.

    Reduction: Formation of polyols.

    Substitution: Formation of alkylated or halogenated glucopyranoside derivatives.

Scientific Research Applications

2-(2-Hydroxyethoxy)ethyl D-glucopyranoside has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug delivery agent.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)ethyl D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: It can act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism.

    Modulate Pathways: It can influence metabolic pathways by altering the activity of key enzymes and transporters.

Comparison with Similar Compounds

2-(2-Hydroxyethoxy)ethyl D-glucopyranoside can be compared with other similar compounds, such as:

    Ethyl D-glucopyranoside: Similar structure but with an ethyl group instead of a hydroxyethoxyethyl group.

    Methyl D-glucopyranoside: Contains a methyl group instead of a hydroxyethoxyethyl group.

    Propyl D-glucopyranoside: Features a propyl group in place of the hydroxyethoxyethyl group.

The uniqueness of this compound lies in its hydroxyethoxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

83846-90-6

Molecular Formula

C10H20O8

Molecular Weight

268.26 g/mol

IUPAC Name

(3R,4S,5S,6R)-2-[2-(2-hydroxyethoxy)ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C10H20O8/c11-1-2-16-3-4-17-10-9(15)8(14)7(13)6(5-12)18-10/h6-15H,1-5H2/t6-,7-,8+,9-,10?/m1/s1

InChI Key

DFVFAJRQBLQACP-ZKZCYXTQSA-N

Isomeric SMILES

C(COCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

Canonical SMILES

C(COCCOC1C(C(C(C(O1)CO)O)O)O)O

Origin of Product

United States

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